molecular formula C20H22ClFN2O4S B2647063 N-(3-chloro-4-methoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-92-2

N-(3-chloro-4-methoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2647063
CAS No.: 1021118-92-2
M. Wt: 440.91
InChI Key: HQZNLOICNGIQHN-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features a 3-chloro-4-methoxyphenyl group linked via an acetamide bridge to a piperidine ring, which is sulfonylated at the 1-position by a 4-fluorophenyl group. This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic and polar binding pockets.

Characterization typically involves NMR (1H, 13C, 19F), MS, and elemental analysis, with melting points ranging 132–230°C depending on substituents.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-10-7-15(12-18(19)21)23-20(25)13-16-4-2-3-11-24(16)29(26,27)17-8-5-14(22)6-9-17/h5-10,12,16H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZNLOICNGIQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H24ClF N2O3S
  • Molecular Weight : 404.93 g/mol

The biological activity of this compound is attributed to its structural features, particularly the piperidine and sulfonamide moieties. These components are known for their roles in various pharmacological activities, including:

  • Antimicrobial Activity : The sulfonamide group is recognized for its antibacterial properties, acting by inhibiting bacterial folic acid synthesis.
  • CNS Activity : Piperidine derivatives often exhibit psychoactive effects, potentially influencing neurotransmitter systems.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli1020
Pseudomonas aeruginosa2550

The compound exhibits bactericidal activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and ampicillin .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown moderate antifungal activity against species such as Candida albicans.

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the compound's effectiveness against various bacterial strains using the agar dilution method. Results indicated strong activity against Gram-positive bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Inhibition : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. It demonstrated significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Biofilm Formation : The ability of this compound to inhibit biofilm formation was tested against Staphylococcus epidermidis. The results showed a reduction in biofilm biomass, indicating its potential use in preventing device-related infections .

Comparison with Similar Compounds

Piperidine/Piperazine Sulfonamide Derivatives

Compound Name Structure Highlights Biological Activity Key Differences Reference
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine ring (two N atoms) with 4-methylphenylsulfonyl group Not explicitly reported, but piperazine sulfonamides are common in kinase inhibitors Piperazine vs. piperidine; methyl vs. fluoro substituent on sulfonyl group
Target Compound Piperidine ring (one N atom) with 4-fluorophenylsulfonyl group Hypothesized enzyme modulation due to sulfonyl-piperidine motif Higher lipophilicity from piperidine vs. piperazine

Analysis: Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to additional hydrogen-bonding sites. However, the target compound’s piperidine core may improve membrane permeability.

Acetamide Derivatives with Heterocyclic Moieties

Compound Name Structure Highlights Biological Activity Key Differences Reference
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene ring instead of sulfonyl-piperidine Structural similarity to benzylpenicillin; potential antibacterial activity Bulky naphthalene vs. flexible sulfonyl-piperidine
6e (from ) 1,3,4-Oxadiazole and pyridinyl groups IC50 = 4.6 µM (PANC-1), 2.2 µM (HepG2) Oxadiazole enhances cytotoxicity; lacks sulfonyl group

Analysis :
The naphthalene-containing analog () may face bioavailability challenges due to rigidity, whereas the target compound’s piperidine-sulfonyl group balances rigidity and flexibility. Compound 6e () demonstrates the impact of heterocycles like oxadiazole on potency, suggesting that the target compound’s sulfonyl-piperidine could be optimized for similar activity.

Halogen-Substituted Phenyl Acetamides

Compound Name Structure Highlights Biological Activity Key Differences Reference
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F-phenyl; naphthalene Not reported, but structural analogs show ligand coordination 4-F vs. 4-OCH3; naphthalene vs. sulfonyl-piperidine
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole ring; 4-F-phenyl Likely kinase inhibition (common in benzothiazoles) Benzothiazole vs. sulfonyl-piperidine; 4-F vs. 3-Cl-4-OCH3

Analysis :
The 3-chloro-4-methoxyphenyl group in the target compound provides distinct electronic effects (electron-withdrawing Cl and electron-donating OCH3) compared to 4-fluorophenyl analogs. Methoxy groups can enhance solubility but reduce metabolic stability compared to halogens.

Triazolyl-Sulfanyl Acetamides

Compound Name Structure Highlights Biological Activity Key Differences Reference
N-(3-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole and pyridinyl groups Not explicitly reported; triazoles often show antimicrobial activity Triazole vs. sulfonyl-piperidine; pyridinyl vs. chloro-methoxyphenyl

The ethyl group in triazole derivatives could enhance metabolic stability.

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